(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 174699-11-7
VCID: VC0064777
InChI: InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1
SMILES: CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H21NO4
Molecular Weight: 291.347

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

CAS No.: 174699-11-7

Cat. No.: VC0064777

Molecular Formula: C16H21NO4

Molecular Weight: 291.347

* For research use only. Not for human or veterinary use.

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate - 174699-11-7

Specification

CAS No. 174699-11-7
Molecular Formula C16H21NO4
Molecular Weight 291.347
IUPAC Name 1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1
Standard InChI Key NJRONXOELMBCSE-AWEZNQCLSA-N
SMILES CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Basic Chemical Information

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . As the name suggests, this compound contains a piperidine ring with carboxylate groups at positions 1 and 3, featuring a benzyl group attached to one carboxylate and an ethyl group to the other. The (S) designation indicates a specific stereochemistry at the C-3 position of the piperidine ring.

Table 1: Basic Chemical Properties

PropertyValue
CAS Number174699-11-7
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Physical StateNot specifically listed (likely a solid or oil)
Purity (as supplied)95+%
Stereochemistry(S) configuration

Chemical Identifiers and Structure

The compound's structure features a piperidine ring as its central scaffold, with carboxylate groups at positions 1 and 3. The stereochemistry is specifically designated as (S) at the C-3 position, which is a critical feature for its potential biological activities and research applications.

Table 2: Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1
InChIKeyNJRONXOELMBCSE-AWEZNQCLSA-N
SMILESCCOC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2

The compound has several accepted synonyms in scientific literature:

  • Ethyl (S)-1-CBZ-NIPECOTATE

  • (S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER 3-ETHYL ESTER

  • 1-benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate

  • O1-benzyl O3-ethyl (3S)-piperidine-1,3-

Applications in Research

Structure-Activity Relationship Studies

One significant application of this compound appears in structure-activity relationship (SAR) studies of opioid receptor agonists. In research involving the compound CYM51010, which targets opioid receptors, (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate or structurally related compounds have been utilized to understand how structural modifications affect biological activity .

These studies are particularly valuable in pain management research, as they seek to develop opioid analgesics with reduced side effects. The research mentioned in the literature examines modifications of various parts of the molecule, including the "linker length between the piperidine and the benzene rings and the substitution pattern of the disubstituted benzene ring" .

Laboratory Applications

Beyond its role in pharmaceutical development, (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is also employed "as a reagent to protect organic compounds or change the nature of the reaction" . This functionality highlights its utility in synthetic organic chemistry beyond just serving as a building block.

Synthesis and Preparation

While the search results don't provide a direct synthesis pathway specifically for (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, related compounds in the same chemical family have been synthesized through various methods. Based on the information available, potential synthesis pathways may involve reactions using:

  • Piperidine-1,3-dicarboxylic acid derivatives

  • Esterification reactions to introduce the ethyl and benzyl groups

  • Stereoselective synthetic approaches to ensure the (S) configuration

Storage TemperatureRecommended Usage Period
-80°CWithin 6 months
-20°CWithin 1 month

Current Research and Future Directions

The compound (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate continues to be valuable in pharmaceutical research, particularly in the development of novel opioid analgesics. Current research directions include:

  • Exploration of structure modifications to enhance selectivity for specific receptor subtypes

  • Development of compounds with improved safety profiles compared to traditional opioids

  • Investigation of the structure-activity relationships in heterodimeric receptor contexts

The ongoing interest in this compound reflects the continuing need for improved pain management options with reduced side effect profiles in clinical medicine.

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